molecular formula C26H22Cl2N2O2S B2584126 ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-35-9

ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No.: B2584126
CAS No.: 339277-35-9
M. Wt: 497.43
InChI Key: UFALZDLZLZDTSA-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfanyl group, and a dichlorobenzyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorobenzyl sulfanyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and compounds containing dichlorobenzyl or sulfanyl groups. Examples include:

Uniqueness

What sets ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorobenzyl and sulfanyl groups in conjunction with the imidazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N2O2S/c1-2-32-23(31)16-30-25(19-12-7-4-8-13-19)24(18-10-5-3-6-11-18)29-26(30)33-17-20-21(27)14-9-15-22(20)28/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFALZDLZLZDTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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